N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O7S3/c14-13(15,16)28(24,25)9-1-2-11(10(5-9)18(20)21)26-6-12(19)17-8-3-4-27(22,23)7-8/h1-2,5,8H,3-4,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSMALVKZXURGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetamide is a synthetic compound characterized by its unique structural features, including a thiolane ring and various functional groups that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H18F3N3O6S3
- Molecular Weight : 403.5 g/mol
Anticancer Activity
The nitrophenyl and sulfone moieties in this compound are known to interact with biological targets involved in cancer pathways. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of cell cycle progression.
The proposed mechanism of action for this compound involves:
- Electrophilic Interactions : The sulfone group can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer or microbial growth.
Case Studies
- Antimicrobial Efficacy : A study examining the antibacterial properties of structurally similar sulfonamides showed effective inhibition against Gram-positive and Gram-negative bacteria. This suggests that our compound could be tested for similar effects.
- Cytotoxicity Assays : In vitro studies on related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating that the target compound may also exhibit anticancer properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that derivatives containing similar structural features exhibit antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
Research conducted on related compounds demonstrated significant inhibition of cell proliferation in breast, colon, and lung cancer cells. For instance, a derivative was found to have an IC50 value of 2.3 μM against the SGC-7901 gastric cancer cell line, indicating potent activity.
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetamide | SGC-7901 (gastric) | 2.3 |
| Related Compound X | MCF7 (breast) | 5.0 |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting critical enzymatic functions necessary for tumor growth.
Material Science
In addition to its biological applications, the compound may serve as a precursor for developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymer matrices or used in catalysis for organic reactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key acetamide derivatives with sulfanyl or sulfonamide groups, highlighting structural variations and physicochemical properties:
*Calculated molecular formula and weight based on structural analysis.
Key Observations:
- Sulfone vs. Sulfonamide Groups : The target compound’s 1,1-dioxo-thiolan-3-yl group is distinct from the sulfamoyl group in , which may influence solubility and metabolic stability.
- Electron-Withdrawing Substituents: The 2-nitro-4-trifluoromethanesulfonylphenyl group in the target compound introduces strong electron-withdrawing effects, similar to the nitro group in ’s compound 8v.
- Heterocyclic Variations : Compared to tetrazole () or triazole () derivatives, the target’s nitro-CF₃SO₂-phenyl group may confer greater steric bulk, affecting binding affinity in biological targets.
Enzyme Inhibition:
- Lipoxygenase (LOX) and α-Glucosidase Inhibition : Compounds with nitro substituents (e.g., 8v in ) showed moderate LOX inhibition (IC₅₀: 42.3 µM), while chloro derivatives (e.g., 8t) were less active. This suggests nitro groups enhance LOX binding .
- Butyrylcholinesterase (BChE) Inhibition : The trifluoromethanesulfonyl group in the target compound may mimic sulfonamide-based BChE inhibitors, such as those in , which exploit hydrogen bonding for activity .
Anti-Exudative Activity:
- Acetamides with heterocyclic sulfanyl groups (e.g., triazoles in ) demonstrated anti-inflammatory effects comparable to diclofenac. The target’s nitro-CF₃SO₂-phenyl group could amplify such activity due to enhanced electron withdrawal .
Crystallographic and Conformational Analysis
- Dihedral Angles and Hydrogen Bonding: In dichlorophenyl acetamides (), dihedral angles between aromatic and amide groups (44.5°–77.5°) influence molecular packing and dimer formation via N–H⋯O bonds.
- Comparison with Tetrazole Derivatives : The compound in adopts a planar amide conformation, similar to the target structure, but its tetrazole ring may engage in π-π stacking absent in the nitro-CF₃SO₂-phenyl group.
Q & A
Q. What synthetic routes are most effective for preparing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(2-nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetamide, and how can yield optimization be achieved?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including sulfonamide coupling, sulfanyl group introduction, and nitro-functionalization. Key considerations include:
- Stepwise Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be tailored for each step. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in sulfanyl group incorporation .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aromatic nitro-group placement .
- Purity Monitoring : Intermediate purification via column chromatography or recrystallization ensures high yields (>70%) in final steps .
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Sulfonamide Coupling | DCM, 0°C, EDC/HOBt catalyst | 60-75% |
| Sulfanyl Introduction | DMF, 80°C, K₂CO₃ base | 50-65% |
| Nitro-Functionalization | AcOH, HNO₃, 40°C | 70-85% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiolan ring protons at δ 3.2–3.8 ppm, aromatic sulfonyl protons at δ 7.5–8.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in polycyclic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected m/z: ~524.02) and detects isotopic patterns from sulfur/chlorine .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and regioselectivity for derivatization of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for sulfanyl or nitro-group reactions. For example, simulations reveal nitro-group meta/para selectivity under acidic conditions .
- Molecular Docking : Virtual screening against biological targets (e.g., kinases) identifies potential binding modes, guiding functional group modifications for enhanced bioactivity .
- Reaction Path Optimization : ICReDD’s computational-experimental feedback loops reduce trial-and-error by narrowing solvent/catalyst combinations .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Bioactivity discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters sulfonyl group ionization) and temperature (25°C vs. 37°C impacts binding kinetics) .
- Compound Stability : LC-MS monitors degradation under assay conditions (e.g., nitro-group reduction in reducing environments) .
- Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic activity) to confirm mechanism .
| Source of Variability | Resolution Strategy |
|---|---|
| Purity differences | Repurify via preparative HPLC |
| Solvent effects | Use DMSO stock solutions ≤0.1% v/v |
| Cell-line specificity | Validate in isogenic cell models |
Q. How can crystallography and hydrogen-bonding analysis inform solid-state stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves conformational isomers (e.g., thiolan ring puckering) and hydrogen-bond networks (e.g., N–H⋯O bonds between acetamide and sulfonyl groups) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts stabilize crystal packing) to predict hygroscopicity .
- Thermogravimetric Analysis (TGA) : Correlates thermal decomposition (onset >200°C) with crystallinity data .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution Workflow :
Replicate Experiments : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) using nephelometry .
Analyze Ionization : pKa determination via potentiometric titration (sulfonyl group pKa ≈ 1.5; nitro-group pKa ≈ −2) explains pH-dependent solubility .
Formulation Adjustments : Use cyclodextrin encapsulation or salt formation (e.g., sodium salt) to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
